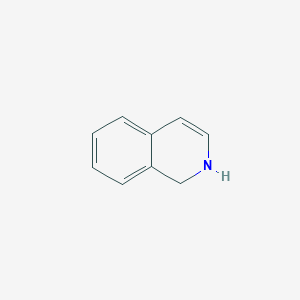

1,2-Dihydroisoquinoline

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,2-Dihydroisoquinoline, also known as this compound, is a useful research compound. Its molecular formula is C9H9N and its molecular weight is 131.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Biological Activities

1,2-Dihydroisoquinoline exhibits a range of biological properties:

- Antiviral Activity : Recent studies have shown that certain derivatives act as potent inhibitors of HIV-1 integrase. Compounds such as 6c demonstrated significant viral inhibition and were effective against RAL-resistant mutants . Their mechanism involves chelation with Mg²⁺ ions, stabilizing the enzyme-inhibitor complex.

- Cytotoxicity : Compounds like cribrostatin 4 and acetoneberberine IK-2 have shown cytotoxic effects against human cancer cells, indicating potential in cancer therapy .

- Effects on Muscle Contractility : The compound 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline was found to modulate calcium currents in smooth muscle tissues, affecting contractility through interactions with muscarinic acetylcholine receptors and serotonin receptors .

Case Studies

Several case studies highlight the applications of this compound:

化学反应分析

Three-Component Reaction with Organocatalysis and Lewis Acids

A Lewis acid (AgOTf) and organocatalyst-cocatalyzed MCR enables the synthesis of 1,2-dihydroisoquinolines from 2-(1-alkynyl)benzaldehydes , amines , and ketones/indoles (Scheme 1) . This method achieves yields of 72–96% under optimized conditions .

Key Features:

-

Substrate Scope :

-

Diversification : Halogenated products undergo Suzuki-Miyaura and Sonogashira cross-couplings for further functionalization .

Table 1: Representative Yields for Three-Component Reactions

| Entry | Amine | Pronucleophile | Yield (%) |

|---|---|---|---|

| 1 | p-MeOC₆H₄NH₂ | CHCl₃ | 91 |

| 2 | PhCH₂NH₂ | CHCl₃ | 72 |

| 3 | t-BuNH₂ | CHCl₃ | 96 |

| 4 | CH₂=CHCH₂NH₂ | CHCl₃ | 89 |

Catalyst-Free Three-Component Reactions

Under catalyst-free conditions, ortho-alkynylbenzaldehydes , primary amines , and CHCl₃ react in CH₂Cl₂ with molecular sieves (MS4A) to form 1,2-dihydroisoquinolines .

Mechanism Highlights:

-

Imine formation between aldehyde and amine.

-

Nucleophilic attack by the alkyne, generating a zwitterionic intermediate.

-

Proton abstraction from CHCl₃, yielding Cl₃C⁻ for final cyclization .

Table 2: Reaction Optimization with Varying Amines

| Entry | Amine | Time (days) | Yield (%) |

|---|---|---|---|

| 1 | n-BuNH₂ | 0.3 | 77 |

| 2 | p-CF₃C₆H₄NH₂ | 6 | 76 |

| 3 | t-BuNH₂ | 0.5 | 96 |

Four-Component Reaction via Huisgen Intermediates

A Huisgen 1,4-dipolar intermediate forms from isoquinoline , electron-deficient acetylene , H₂O , and diketene , leading to 1,2-dihydroisoquinoline derivatives (e.g., 2 ) or pyrroloisoquinoline 7 when using dibenzoylacetylene (Scheme 2) .

Notable Outcomes:

-

Reaction proceeds via a dipolar cycloaddition mechanism.

-

Pyrroloisoquinoline 7 is formed in a one-pot process, showcasing scaffold diversification .

Post-Synthetic Modifications

Halogenated 1,2-dihydroisoquinolines undergo Pd-catalyzed cross-couplings:

属性

CAS 编号 |

64973-79-1 |

|---|---|

分子式 |

C9H9N |

分子量 |

131.17 g/mol |

IUPAC 名称 |

1,2-dihydroisoquinoline |

InChI |

InChI=1S/C9H9N/c1-2-4-9-7-10-6-5-8(9)3-1/h1-6,10H,7H2 |

InChI 键 |

IOEPOEDBBPRAEI-UHFFFAOYSA-N |

SMILES |

C1C2=CC=CC=C2C=CN1 |

规范 SMILES |

C1C2=CC=CC=C2C=CN1 |

同义词 |

1,2-dihydroisoquinoline dihydroisoquinoline G 1617 |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。